REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([S:7]([NH:10][NH2:11])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CO>[CH:13](=[N:11][NH:10][S:7]([C:4]1[CH:3]=[CH:2][C:1]([CH3:12])=[CH:6][CH:5]=1)(=[O:8])=[O:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Name
|
|
Quantity
|
63.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
in one hour while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four neck flask (1 liter) equipped with a thermometer, a reflux condenser and a stirrer
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to 20° C.
|
Type
|
FILTRATION
|
Details
|
lower, and then crystal was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure, whereby white crystal
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)=NNS(=O)(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([S:7]([NH:10][NH2:11])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CO>[CH:13](=[N:11][NH:10][S:7]([C:4]1[CH:3]=[CH:2][C:1]([CH3:12])=[CH:6][CH:5]=1)(=[O:8])=[O:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Name
|
|
Quantity
|
63.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
in one hour while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four neck flask (1 liter) equipped with a thermometer, a reflux condenser and a stirrer
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to 20° C.
|
Type
|
FILTRATION
|
Details
|
lower, and then crystal was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure, whereby white crystal
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)=NNS(=O)(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |